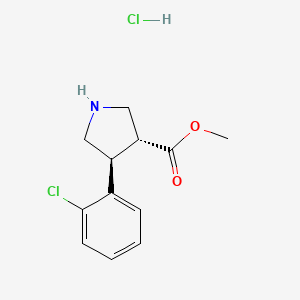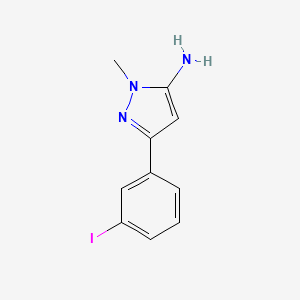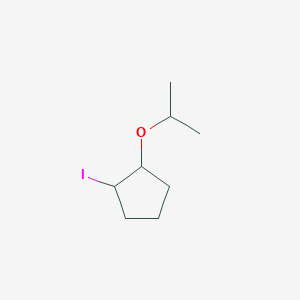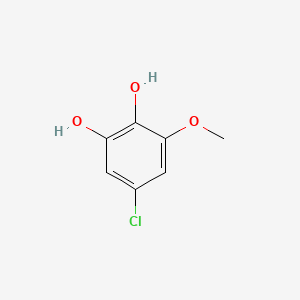
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is converted to an imine intermediate using tert-butyl carbamate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carboxylation: The amine is carboxylated to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and reactivity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(4-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(4-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Uniqueness
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives .
Propiedades
Fórmula molecular |
C14H18BrNO4 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
(2S)-2-(4-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
Clave InChI |
YKPHTKHOOQJGNC-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)




![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)

![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)


![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
